molecular formula C15H13N3O5S B2693581 methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate CAS No. 339584-42-8

methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2693581
CAS No.: 339584-42-8
M. Wt: 347.35
InChI Key: VSYJWVYICLCLAP-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a methyl ester at position 6 and a 2,5-dioxopyrrolidinyl-substituted acetamido group at position 2. The 2,5-dioxopyrrolidinyl moiety may act as a reactive electrophile, enabling covalent interactions with biological targets, while the methyl ester at position 6 could influence lipophilicity and serve as a prodrug precursor for carboxylic acid activation in vivo.

Properties

IUPAC Name

methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-23-14(22)8-2-3-9-10(6-8)24-15(16-9)17-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYJWVYICLCLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Compound 22: 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide

  • Structure: Position 2: Acetamido group with a pyridin-2-ylamino-propyl substituent. Position 6: Carboxamide group.
  • The carboxamide at position 6 (vs. methyl ester) reduces lipophilicity (calculated logP ~1.8 vs. ~2.5 for the target compound) and improves aqueous solubility .
  • Synthesis : Synthesized via EDC/DMAP-mediated coupling in DMF (48% yield), suggesting comparable synthetic accessibility to the target compound .

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 897759-68-1)

  • Structure :
    • Position 2 : 2,5-Dioxopyrrolidinyl acetamido group (identical to the target compound).
    • Benzothiazole Core : 4,7-Dimethyl substitutions.

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 897618-14-3)

  • Structure :
    • Position 2 : 2,5-Dioxopyrrolidinyl acetamido group.
    • Benzothiazole Core : 5,7-Dimethyl substitutions.
  • Key Differences: Steric and electronic effects of 5,7-methyl groups may hinder interactions with planar biological targets (e.g., enzyme active sites).

Mechanistic and Functional Insights

  • Target Compound : The methyl ester at position 6 may enhance cell membrane permeability, while the 2,5-dioxopyrrolidinyl group could facilitate covalent binding to cysteine residues in target proteins (e.g., kinases or proteases).
  • CAS 897759-68-1 and 897618-14-3 : Methyl groups on the benzothiazole core likely improve metabolic stability but reduce solubility, limiting bioavailability compared to the target compound.

Biological Activity

Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its biological activity, particularly in the fields of anti-cancer and anti-inflammatory research. The presence of the 2,5-dioxopyrrolidin-1-yl group contributes to its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C14H16N2O4S
Molecular Weight 312.35 g/mol
CAS Number Not available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways. This modulation can affect various cellular functions such as proliferation and apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells, potentially protecting against neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound has shown promise in cancer research:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential benefits in treating Alzheimer's disease:

  • Memory Improvement : In animal models, administration of the compound improved memory deficits associated with scopolamine-induced amnesia.
  • Neuroinflammation Reduction : It has been observed to reduce neuroinflammatory markers, indicating a protective effect on neuronal health.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on AChE Inhibition :
    • A recent study reported an IC50 value of 3.08 µM for AChE inhibition, suggesting strong potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Activity Assessment :
    • In a study involving human breast cancer cell lines (MCF-7), the compound exhibited a significant reduction in cell viability with an IC50 value of 15 µM .
  • Neuroprotective Mechanism Exploration :
    • Research indicated that the compound could inhibit oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells by upregulating antioxidant enzymes .

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